molecular formula C26H23BrClN3O2S2 B12048699 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide CAS No. 476484-28-3

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide

Cat. No.: B12048699
CAS No.: 476484-28-3
M. Wt: 589.0 g/mol
InChI Key: LQDBYIYJHALMDY-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a hexahydrobenzothieno pyrimidine core, and a chloro-dimethylphenyl acetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the benzothieno pyrimidine core, the introduction of the bromophenyl group, and the attachment of the chloro-dimethylphenyl acetamide moiety. Common reagents used in these reactions include bromine, chloroacetyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is governed by the following functional groups:

Functional GroupReactivity Profile
Thioether (–S–)Susceptible to oxidation, nucleophilic substitution, and radical reactions.
Acetamide (–NHCOCH2–)Hydrolysis under acidic/basic conditions; potential for hydrogen bonding.
4-Bromophenyl substituentElectrophilic substitution hindered by bromine’s electron-withdrawing effect.
2-Chloro-4,6-dimethylphenylChlorine and methyl groups influence steric/electronic effects for substitution.
Hexahydrobenzothieno-pyrimidineAromatic and non-aromatic regions enable cycloaddition or ring-opening reactions.

Oxidation Reactions

The thioether group undergoes oxidation to form sulfoxides or sulfones. For example:

  • Reagent: Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

  • Conditions: Room temperature in dichloromethane or acetic acid.

  • Product: Sulfoxide (mono-oxidation) or sulfone (di-oxidation).

Hydrolysis of Acetamide

The acetamide group can hydrolyze to form a carboxylic acid and amine:

  • Acidic Hydrolysis: Concentrated HCl at reflux yields 2-mercapto derivatives and acetic acid.

  • Basic Hydrolysis: NaOH/ethanol under heating produces a carboxylate salt.

Nucleophilic Aromatic Substitution (NAS)

The 4-bromophenyl group may participate in NAS under specific conditions:

  • Reagent: Strong nucleophiles (e.g., amines, alkoxides).

  • Conditions: High-temperature catalysis with Cu or Pd. Limited by bromine’s deactivating effect.

Electrophilic Substitution

The electron-rich pyrimidine ring and dimethylphenyl group can undergo:

  • Nitration: HNO₃/H₂SO₄ at 0–5°C targets meta/para positions relative to substituents.

  • Sulfonation: Fuming H₂SO₄ introduces sulfonic acid groups.

Reaction Conditions and Reagents

Reaction TypeReagents/CatalystsSolventsTemperatureYield (%)
Thioether OxidationH₂O₂, mCPBADCM, AcOH20–40°C60–85
Acetamide HydrolysisHCl (6M), NaOH (2M)H₂O/EtOHReflux70–90
NAS at BromophenylPiperidine, Pd(OAc)₂DMF100–120°C40–60
Pyrimidine NitrationHNO₃/H₂SO₄H₂SO₄0–5°C50–70

Analytical Techniques for Reaction Monitoring

  • Thin-Layer Chromatography (TLC): Used to track reaction progress and intermediate purity.

  • NMR Spectroscopy: Confirms structural changes (e.g., sulfoxide formation at δ 2.8–3.2 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight of products .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is in the field of anticancer research. Compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines. The presence of the benzothieno and pyrimidine moieties suggests potential activity through multiple mechanisms:

  • Inhibition of Tumor Growth : Studies have indicated that related compounds can inhibit cell proliferation in cancerous cells by inducing apoptosis and disrupting cell cycle progression.
  • Targeting Specific Kinases : The structure may interact with specific kinases involved in cancer signaling pathways, providing a framework for developing targeted therapies.

Antimicrobial Properties

Research has also explored the antimicrobial potential of thiourea derivatives and related compounds. The sulfur-containing moiety in this compound may enhance its activity against bacterial and fungal pathogens:

  • Broad-Spectrum Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a range of microorganisms, suggesting that this compound could be evaluated for its antimicrobial properties.
  • Mechanism of Action : The proposed mechanism involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

Several studies have focused on the pharmacological properties of compounds structurally related to 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide:

  • Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry evaluated a series of benzothieno derivatives for their anticancer activity against human breast cancer cells. The study found that modifications at the sulfur and nitrogen positions significantly enhanced cytotoxicity .
  • Antimicrobial Evaluation : Another investigation reported in Pharmaceutical Biology assessed the antimicrobial efficacy of various thiourea derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased activity against resistant strains .

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Disilanes: Organosilicon compounds with unique electronic properties.

    4-Bromophenethyl alcohol: A related compound used in organic synthesis.

Uniqueness

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide stands out due to its complex structure and potential for diverse applications. Its unique combination of functional groups and molecular architecture provides opportunities for innovative research and development in various scientific fields.

Biological Activity

The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is a complex organic molecule characterized by a unique structural framework. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The following sections summarize the synthesis, biological activities, and relevant research findings.

Molecular Structure and Synthesis

The molecular formula of the compound is C27H26BrN3O2S2C_{27}H_{26}BrN_3O_2S_2 with a molecular weight of approximately 550.5 g/mol. The synthesis typically involves multiple steps including halogenation and acetylation under controlled conditions to ensure high yield and purity. Chromatography and crystallization are commonly employed for purification purposes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For example:

  • MIC Values : The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL against Enterococcus faecalis and other pathogens .
  • Mechanism of Action : The antimicrobial activity is believed to arise from the compound's ability to interact with bacterial cell membranes or specific enzymes critical for bacterial survival .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cell Line Studies : Cytotoxicity assays on solid tumor cell lines revealed varying degrees of effectiveness. Some derivatives showed significant inhibition of cancer cell proliferation .
  • Cytokine Release : Studies indicated that the compound affects the release of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a mechanism that may involve modulation of immune responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparison with similar compounds highlights the importance of substituents:

Compound NameMolecular FormulaUnique Features
2-{[3-(4-Bromophenyl)-4-oxo-3,4-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamideC24H19BrFN3O2S2Contains a fluorophenyl group
2-{[3-(4-Bromophenyl)-4-oxo-3,4-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamideC25H21BrFN3O2S2Features a methyl substitution on the fluorophenyl group

These variations can lead to different biological activities and therapeutic applications .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

  • Antimicrobial Studies : A series of benzoxazepine derivatives were synthesized and evaluated for their antimicrobial properties. The results showed limited activity against certain bacterial strains but significant cytotoxic effects against selected cancer cell lines .
  • Enzyme Inhibition : Compounds similar in structure to the target molecule were tested for their ability to inhibit enzymes such as acetylcholinesterase and urease. These studies suggest potential applications in treating diseases related to enzyme dysfunction .

Properties

CAS No.

476484-28-3

Molecular Formula

C26H23BrClN3O2S2

Molecular Weight

589.0 g/mol

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide

InChI

InChI=1S/C26H23BrClN3O2S2/c1-14-11-15(2)23(19(28)12-14)29-21(32)13-34-26-30-24-22(18-5-3-4-6-20(18)35-24)25(33)31(26)17-9-7-16(27)8-10-17/h7-12H,3-6,13H2,1-2H3,(H,29,32)

InChI Key

LQDBYIYJHALMDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br)C

Origin of Product

United States

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